molecular formula C28H27N3O3 B1667848 4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile CAS No. 120838-62-2

4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile

Cat. No. B1667848
M. Wt: 453.5 g/mol
InChI Key: KQQFGABYYXEKDM-UHFFFAOYSA-N
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Description

BDF 9148 is a Na(+)-channel modulator as well as a congener of DPI 201-106, and was found to increase the contractile force of guinea-pig atria and papillary muscles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has shown various methods of synthesizing related indole-carbonitrile compounds, demonstrating diverse chemical reactivities and potential for forming complex heterocyclic structures. For example, studies have detailed the synthesis of compounds like 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile and similar derivatives (Abdallah, 2007).

  • Chemical Reactions and Derivatives

    These compounds show a range of reactivities, forming various derivatives through reactions with other chemical entities. This includes the formation of pyrazole, pyrimidine, and pyridine derivatives through various chemical processes (Yang, 2009).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities

    Several studies have synthesized and evaluated indole-carbonitrile derivatives for their antimicrobial and antifungal properties. These studies have shown promising results in inhibiting microbial growth, suggesting potential applications in developing new antimicrobial agents (Alam et al., 2012).

  • Antitumor and Cytotoxic Activities

    Research on similar compounds has indicated potential antitumor and cytotoxic activities. These compounds have been evaluated against various cancer cell lines, showing inhibitory effects that could lead to applications in cancer research and therapy (Ramadan, El‐Helw, & Sallam, 2019).

  • Anti-inflammatory Properties

    Some indole-carbonitrile derivatives have been tested for anti-inflammatory activities. These studies indicate that they can be effective in reducing inflammation, which could have implications for treating inflammatory diseases (Ismail et al., 2007).

properties

CAS RN

120838-62-2

Product Name

4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile

InChI

InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2

InChI Key

KQQFGABYYXEKDM-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate
4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
BDF 9148
BDF 9196
BDF-9148
BDF-9196
BDF9196
LY 341311
LY 366634
LY-341311
LY341311
LY366634

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g of 4-(3-(1-diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide are dissolved in a mixture of 112 ml of dioxane and 10 g of pyridine and 10 ml of trifluoroacetic anhydride in 10 ml of dioxane are added at 10° C. After standing for two hours at room temperature, the mixture is stirred into ice water. The mixture is extracted using methylene chloride, washed first with dilute NaOH, then with water, and the organic phase is dried over sodium sulphate and concentrated. The residue is purified by column chromatography on silica gel (eluent: chloroform).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Reactant of Route 2
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
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4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Reactant of Route 4
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4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Reactant of Route 5
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Reactant of Route 6
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile

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